molecular formula C20H19N3O4S2 B2945956 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476465-45-9

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2945956
CAS No.: 476465-45-9
M. Wt: 429.51
InChI Key: UKMGGOVTQSQZDW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule designed for research applications, incorporating a 1,3,4-thiadiazole core linked to a dimethoxyphenyl acetamide moiety. This structural motif is commonly investigated in medicinal chemistry for its potential as a scaffold in drug discovery. Compounds featuring the 1,3,4-thiadiazole ring are of significant scientific interest due to their diverse pharmacological profiles and have been studied as prospective inhibitors of various enzymes, including carbonic anhydrase and kinesin spindle protein (KSP) . The pharmacophore hybridization approach, which combines distinct bioactive fragments like the 1,3,4-thiadiazole and substituted phenyl groups, is a widely used strategy for the design of novel drug-like molecules with potential anticancer properties . Researchers are exploring such hybrid structures to develop high-affinity ligands for specific biological targets and to address challenges like multidrug resistance . The presence of the dimethoxyphenyl group is a common feature in compounds with reported biological activity, and its integration aims to yield molecules with optimized interaction profiles . This product is supplied For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-26-16-9-8-13(10-17(16)27-2)11-18(25)21-19-22-23-20(29-19)28-12-15(24)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMGGOVTQSQZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group or the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Dimethoxyphenyl halides, acetic anhydride, acetyl chloride, basic or acidic catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide ()
  • Structural Differences: Replaces the dimethoxyphenyl group with a phenylpropanamide and substitutes the phenyl group in the 2-oxoethyl moiety with p-tolylamino.
  • The absence of methoxy groups reduces lipophilicity (LogP ~3.1 vs. estimated ~3.5 for the target compound).
  • Activity : Demonstrated in kinase inhibition assays, though specific data for the target compound is unavailable .
N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide ()
  • Structural Differences : Features a thiadiazinan ring instead of the dimethoxyphenyl-acetamide.
  • Functional Impact : The thiadiazinan adds rigidity and sulfur content, which may enhance metal-binding capabilities. The methylbenzylthio group offers moderate hydrophobicity.
  • Activity : Antimicrobial activity reported (MIC: 4–16 µg/mL against S. aureus), suggesting thiadiazole-thioether derivatives broadly target bacterial membranes .

Analogues with Modified Substituents

N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide ()
  • Structural Differences: Substitutes dimethoxyphenyl with chlorophenyl and introduces a nitroanilino group.
  • Functional Impact : Electron-withdrawing nitro and chloro groups increase electrophilicity, enhancing interactions with enzymatic active sites (e.g., Akt inhibition at 92.36% for compound 3).
  • Activity : Potent apoptosis induction in glioma cells (IC₅₀: ~10 µM) via Akt pathway suppression .
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide ()
  • Structural Differences: Replaces dimethoxyphenyl with a triazinoquinazoline moiety.
  • Functional Impact: The extended aromatic system improves π-π stacking but increases molecular weight (~520 vs.
  • Activity: Anticancer activity noted in lung adenocarcinoma models (IC₅₀: 15 µM) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)... () N-(5-Butyl-1,3,4-thiadiazol-2-yl)-... ()
Molecular Weight ~455 g/mol ~437 g/mol ~520 g/mol
LogP (Estimated) 3.5 3.8 4.2
Polar Surface Area (PSA) ~110 Ų ~130 Ų ~150 Ų
Hydrogen Bond Donors 2 3 2
Key Functional Groups 3,4-Dimethoxyphenyl, 2-oxophenylethylthio 4-Nitroanilino, 4-chlorophenyl Triazinoquinazoline, butyl
  • Key Insights: The target compound’s dimethoxyphenyl group balances lipophilicity and solubility (PSA ~110 Ų), favoring membrane permeability. Nitro/chloro-substituted analogs exhibit higher target affinity but may face toxicity challenges. Bulky substituents (e.g., triazinoquinazoline) reduce bioavailability despite potent activity.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H20_{20}N2_2O4_4S. Its structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the thioether substituent enhances its pharmacological profile.

Structural Representation

Property Details
Molecular FormulaC19_{19}H20_{20}N2_2O4_4S
Molecular Weight340.4 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies indicate that derivatives of thiadiazole exhibit significant anticancer activity. The compound demonstrated potent cytotoxic effects against various cancer cell lines. For instance, SAR studies revealed that modifications at the para position with electron-donating groups such as -OCH3_3 enhance anticancer potential against MCF-7 breast cancer cells .

Case Study:
In a study evaluating several thiadiazole derivatives, it was found that compounds similar to our target compound exhibited GI50 values in the low micromolar range against multiple cancer cell lines, suggesting a promising therapeutic index for further development .

Antimicrobial Activity

The compound also shows notable antimicrobial properties. Electron-withdrawing groups (e.g., Cl or Br) at the para position have been linked to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Table: Antimicrobial Activity Comparison

Compound Activity Against Gram-positive Activity Against Gram-negative Fungal Activity
Compound AModerateWeakStrong
Compound BStrongModerateModerate
This compoundStrongStrongModerate

Antioxidant Activity

The antioxidant potential of the compound is also significant. The presence of methoxy groups has been correlated with enhanced radical scavenging activity. This is crucial for protecting cells from oxidative stress-induced damage .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

  • Electron-donating groups at specific positions enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups improve antimicrobial efficacy.

This understanding provides a framework for designing new derivatives with optimized biological activities.

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